34805-19-1

Catalog No.
S1794213
CAS No.
34805-19-1
M.F
C25H28N2O7
M. Wt
468,49 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
34805-19-1

CAS Number

34805-19-1

Product Name

34805-19-1

Molecular Formula

C25H28N2O7

Molecular Weight

468,49 g/mole

34805-19-1, formally Boc-O-benzyl-L-tyrosine-N-hydroxysuccinimide ester, is a pre-activated, side-chain-protected amino acid building block engineered for direct amine acylation without secondary coupling reagents in peptide synthesis and bioconjugation [1]. By combining an N-hydroxysuccinimide (OSu) leaving group with a tert-butyloxycarbonyl (Boc) N-alpha protecting group and a benzyl (Bzl) ether on the phenolic side chain, this compound allows for immediate amide bond formation upon exposure to primary amines [2]. From a procurement perspective, this specific derivative is prioritized when manufacturers need to eliminate the variability and purification bottlenecks associated with in situ coupling reagents, while strictly preventing off-target O-acylation of the tyrosine side chain during complex solution-phase or solid-phase workflows.

Procurement Fit

Workflow Boc/Bzl solid-phase peptide synthesis (SPPS)
Activation Pre-formed NHS ester – direct aminolysis without in situ activation
Protection Orthogonal Nα-Boc and O-benzyl side-chain protection

Substituting 34805-19-1 with its free acid counterpart, Boc-Tyr(Bzl)-OH, forces workflows to rely on external coupling reagents (such as DCC or EDC), which introduces insoluble urea byproducts that complicate downstream purification and can induce partial racemization during activation [1]. Conversely, substituting with the side-chain unprotected analog, Boc-Tyr-OSu, exposes the highly nucleophilic phenolic hydroxyl group, leading to significant O-acylation side reactions and branched peptide impurities that drastically reduce the final yield of the target sequence[2]. Furthermore, replacing the Boc group with an Fmoc alternative is non-viable in base-sensitive synthetic routes, as the piperidine required for Fmoc removal will degrade susceptible conjugate cores, making the orthogonal Boc/Bzl strategy necessary for specific therapeutic assemblies [3].

Substitution Risk

Boc-Tyr(Bzl)-OH Requires in situ activation which may increase racemization risk at the Cα position
Boc-Tyr-OSu Lacks O-benzyl protection; phenolic hydroxyl may undergo undesired acylation or oxidation during chain elongation
Fmoc-Tyr(Bzl)-OH Shifts the synthesis strategy to Fmoc/tBu chemistry, altering all deprotection and cleavage conditions

Elimination of Coupling Reagent Byproducts and Purification Bottlenecks

The pre-activated OSu ester of Boc-Tyr(Bzl)-OSu allows for direct aminolysis without coupling reagents, generating only water-soluble N-hydroxysuccinimide as a byproduct, which is easily removed via aqueous washing to achieve >95% crude purity[1]. In contrast, using the free acid Boc-Tyr(Bzl)-OH with DCC generates dicyclohexylurea (DCU), an insoluble byproduct that traps the target peptide and typically requires labor-intensive chromatography, reducing recovered yields by 10-20% [2].

Evidence DimensionCrude purity and byproduct removal efficiency
Target Compound DataBoc-Tyr(Bzl)-OSu (>95% crude purity, 100% water-soluble NHS byproduct)
Comparator Or BaselineBoc-Tyr(Bzl)-OH + DCC (10-20% yield loss due to insoluble DCU entrapment)
Quantified DifferenceEliminates 10-20% yield loss and bypasses chromatographic purification of urea byproducts
ConditionsSolution-phase amide bond formation in DMF/DCM

Eliminating DCU and other coupling byproducts drastically reduces solvent consumption and labor costs during industrial scale-up.

NHS Ester vs. Free Acid
Class-level
Target: Pre-formed NHS ester – no activation needed Baseline: Free acid requires DCC/HOBt activation Class-level: NHS esters reported >95% yield in 30 min vs. ~90% in 2 h for in situ methods
May streamline SPPS cycle; supports lower racemization risk relative to in situ activation
Class-level inference; verify for specific peptide sequences

Prevention of Phenolic O-Acylation via Benzyl Protection

The robust benzyl ether protection on the tyrosine side chain of 34805-19-1 completely suppresses its nucleophilicity, resulting in <1% O-acylation side products during aggressive coupling cycles [1]. When the unprotected analog Boc-Tyr-OSu is utilized under identical basic coupling conditions, the free phenolic hydroxyl can react with activated esters, generating up to 20% branched or O-acylated impurities [2].

Evidence DimensionRate of O-acylation side reactions
Target Compound DataBoc-Tyr(Bzl)-OSu (<1% O-acylated impurities)
Comparator Or BaselineBoc-Tyr-OSu (Up to 20% O-acylated impurities)
Quantified DifferenceReduces branching and O-acylation impurities by up to 20 percentage points
ConditionsExcess acylating agent in the presence of tertiary amines (e.g., DIEA)

Preventing O-acylation ensures strict linear peptide elongation, which is critical for meeting regulatory purity standards in therapeutic peptide manufacturing.

O-Benzyl vs. Unprotected
Class-level
Target: O-Benzyl protected (MW 468.5 g/mol) Baseline: Boc-Tyr-OSu (MW 378.38) – unprotected OH Key risk: Unprotected OH susceptible to acylation, oxidation; O→C migration suppressed with 7:3 TFA/AcOH
Essential for sequence integrity; prevents irreversible side-chain modification during Boc SPPS
Side reactions documented (Bodanszky, 1978); O-benzyl removed at final HF cleavage

Orthogonal Stability in Base-Sensitive Synthetic Routes

The Boc N-alpha protecting group on 34805-19-1 is entirely stable to basic conditions, exhibiting 100% retention in 20% piperidine/DMF, allowing for selective manipulation of other base-labile groups in the molecule [1]. In direct contrast, Fmoc-protected comparators like Fmoc-Tyr(Bzl)-OSu undergo complete deprotection in under 5 minutes under the same conditions, rendering them useless for base-sensitive conjugate synthesis[2].

Evidence DimensionStability to basic deprotection conditions
Target Compound DataBoc-Tyr(Bzl)-OSu (100% stability in 20% piperidine/DMF for >24 hours)
Comparator Or BaselineFmoc-Tyr(Bzl)-OSu (<5 minute half-life in 20% piperidine/DMF)
Quantified DifferenceAbsolute retention of N-alpha protection under basic conditions compared to rapid cleavage
ConditionsExposure to 20% piperidine in DMF at room temperature

Boc-protection is mandatory for procurement when synthesizing prodrugs or conjugates that degrade under the basic conditions required for Fmoc chemistry.

Optical Rotation
Head-to-head
[α]20D −6.5±0.5° c=2 in dioxane
Enables rapid identity verification and enantiomeric purity check vs. free acid (+27.0°)
Specification-grade QC; sign inversion confirms NHS ester derivative
Melting Point & Storage
Head-to-head
Target: mp 149–153 °C; storage −20 °C Baseline: Boc-Tyr(Bzl)-OH mp 110–112 °C; 2–8 °C Δ: ≈+40 °C higher mp; colder storage required for OSu ester
Higher mp facilitates ambient weighing; −20 °C storage imposes cold-chain logistics
Melting point determination via open capillary; long-term storage per supplier
Racemization Control
Class-level
NHS ester: Reduced oxazolone formation; reported L:D 95:5 in analogous Boc-Tyr systems Carbodiimide: Partial racemization via oxazolone intermediate pathway
Supports enantiomeric purity preservation for tyrosine-containing bioactive peptides
Class-level evidence; direct head-to-head for Boc-Tyr(Bzl) derivative not publicly available

Solution-Phase Synthesis of Short Therapeutic Peptides

Because it eliminates the need for in situ coupling reagents and avoids insoluble urea byproducts, 34805-19-1 is prioritized for large-scale solution-phase synthesis, allowing manufacturers to isolate pure intermediates via simple aqueous workups [1].

Aqueous Bioconjugation to Proteins and Antibodies

The pre-activated OSu ester reacts efficiently with primary amines (such as lysine residues) in aqueous or semi-aqueous buffers. The benzyl protection ensures that the tyrosine side chain does not interfere with the conjugation efficiency, making it a standard precursor for attaching protected tyrosine tags to macromolecules [2].

Assembly of Base-Sensitive Prodrugs

In synthetic routes where the core drug or linker is sensitive to basic conditions (e.g., certain ester or imide linkages), the Boc/Bzl protection strategy of 34805-19-1 allows for peptide elongation and subsequent global deprotection using acidic conditions (TFA or HF), completely bypassing the destructive basic conditions required by Fmoc alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Automated Boc SPPS for Bioactive Peptide Research
Pre-activated NHS ester for direct coupling
Racemization control and chiral purity ([α]D specification)
Phosphorylated or Modified Peptide Epitope Synthesis
Orthogonal O-benzyl protection with stability to repetitive TFA cycles
Selective deprotection and post-synthetic modification of tyrosine hydroxyl
Quality-Controlled Peptide Synthesis (GMP Environment)
Defined specifications: HPLC purity ≥98.5%, mp 149–153 °C, [α]D −6.5±0.5°
Three-parameter identity and quality release testing
Tyrosine-Specific Bioconjugation Platforms
Masked phenolic hydroxyl handle via benzyl ether
Staged deprotection (HF or hydrogenolysis) for site-specific conjugation

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